DBCO-Maleimide
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Overview
Description
Dibenzocyclooctyne-maleimide is a compound widely used in copper-free click chemistry. It is a maleimide functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into thiol-containing compounds or biomolecules. This compound is particularly useful in strain-promoted azide-alkyne cycloaddition reactions, which do not require a copper catalyst, making it suitable for biological applications where copper can be toxic .
Mechanism of Action
Target of Action
DBCO-Maleimide is a heterobifunctional crosslinker that primarily targets molecules with free (reduced) sulfhydryls . These targets include peptides and high molecular weight proteins, such as antibodies . The maleimide group in this compound reacts predominantly with these free sulfhydryls, forming stable thioether bonds .
Mode of Action
The mode of action of this compound involves two key steps. First, the maleimide group reacts with a thiol/sulfhydryl group in a protein, biomolecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . This reaction predominantly occurs at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .
The second step involves the DBCO group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Pharmacokinetics
It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cell types . The linker, such as this compound, plays a crucial role in the pharmacokinetics of these ADCs .
Result of Action
The result of this compound’s action is the formation of stable conjugates between different biomolecules. This can be used to create diverse bioconjugates, such as ADCs . The exact molecular and cellular effects of this compound’s action depend on the specific biomolecules it is conjugated with and the biological context in which they are used.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the environment affects the reactivity of the maleimide group . It reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Additionally, buffers that contain sulfhydryl-containing components or azides should be avoided, as they can react with DBCO .
Biochemical Analysis
Biochemical Properties
DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is used to label proteins, biomolecules, or surfaces with a covalently bound DBCO moiety .
Cellular Effects
This compound can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates .
Molecular Mechanism
The molecular mechanism of this compound involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group . Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Temporal Effects in Laboratory Settings
In a typical conjugation procedure, the reaction solution may appear cloudy due to the low aqueous solubility of this compound, but it usually becomes clearer as the reaction proceeds . The product is stable for 1 year when stored as directed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne-maleimide typically involves the reaction of dibenzocyclooctyne with maleimide. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a concentration of 5-20 mM. The reaction mixture is incubated at room temperature for about one hour or at 4°C for two hours .
Industrial Production Methods
In industrial settings, the production of dibenzocyclooctyne-maleimide involves large-scale synthesis using similar reaction conditions. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds. The reaction is optimized to ensure high yield and purity, often involving purification steps such as size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibenzocyclooctyne-maleimide primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This reaction is highly specific and efficient, forming stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules, dimethylformamide, dimethyl sulfoxide.
Conditions: Room temperature or 4°C, pH 6.5-7.5.
Major Products
The major product of the reaction between dibenzocyclooctyne-maleimide and azide-functionalized compounds is a stable triazole linkage. This product is highly stable and suitable for various biological applications .
Scientific Research Applications
Dibenzocyclooctyne-maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through copper-free click chemistry.
Biology: Utilized for labeling and modifying biomolecules, such as proteins and peptides, without the need for copper catalysts.
Medicine: Employed in the development of antibody-drug conjugates, where it serves as a linker between the antibody and the drug.
Industry: Applied in surface modification and the creation of bioconjugates for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Contains a polyethylene glycol spacer to reduce aggregation and precipitation problems.
Dibenzocyclooctyne-amine: Used for copper-free click chemistry applications.
Alkyne-PEG4-maleimide: Another variant used for similar applications.
Uniqueness
Dibenzocyclooctyne-maleimide is unique due to its ability to undergo copper-free click chemistry, making it highly suitable for biological applications where copper can be toxic. Its high specificity and efficiency in forming stable triazole linkages make it a valuable tool in various scientific research fields .
Biological Activity
DBCO-Maleimide is a bifunctional compound that combines the reactivity of dibenzocyclooctyne (DBCO) with the specificity of maleimide, making it a powerful tool in bioconjugation chemistry. Its biological activity is primarily characterized by its ability to form stable thioether bonds with thiol-containing biomolecules, which has significant implications in drug delivery, protein labeling, and targeted therapies.
This compound exhibits unique chemical properties that facilitate its use in biological applications:
- Reactivity : The maleimide moiety selectively reacts with thiols (–SH) at physiological pH (6.5 to 7.5), forming stable thioether bonds. This reaction is crucial for creating stable conjugates in bioconjugation processes .
- Stability : The thioether bonds formed are resistant to hydrolysis and retro-Michael reactions, which are common pitfalls in maleimide chemistry. This stability is particularly beneficial when considering the presence of competing thiols in biological systems, such as glutathione .
Applications in Bioconjugation
This compound is utilized in various bioconjugation strategies, including:
- Antibody-Drug Conjugates (ADCs) : this compound can be used to attach cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. For instance, the FDA-approved brentuximab vedotin utilizes a maleimide linkage for drug attachment .
- Fluorescent Labeling : It allows for the site-specific labeling of proteins and peptides, facilitating studies in cellular imaging and tracking .
- Protein Modification : The DBCO moiety can be used for the conjugation of various functional groups, enabling the creation of multifunctional constructs tailored for specific biological applications .
Research Findings and Case Studies
Several studies have highlighted the effectiveness and versatility of this compound in biological applications:
-
Stability Against Thiol Exchange :
- A study demonstrated that DBCO-tagged proteins displayed significantly higher stability against exogenous thiols compared to traditional maleimide-thiol conjugates. This was attributed to the unique properties of the DBCO linkage, which remained intact even after prolonged exposure to glutathione at physiological conditions .
-
Site-Selective Conjugation :
- Research involving genetically encoded DBCO-tags showed that these tags could selectively react with DBCO reagents on proteins, allowing for precise modifications without affecting other functional sites on the protein . This selectivity is crucial for maintaining protein functionality post-conjugation.
- Therapeutic Applications :
Comparative Data on Stability and Reactivity
The following table summarizes key findings regarding the stability and reactivity of this compound compared to traditional maleimides:
Property | This compound | Traditional Maleimides |
---|---|---|
Reactivity with Thiols | High at pH 6.5 - 7.5 | Moderate |
Stability against Glutathione | High (remains intact) | Low (undergoes retro-Michael reaction) |
Applications | ADCs, fluorescent labeling | Limited due to instability |
Selectivity | High (site-specific modification) | Low (non-selective labeling) |
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFQNAGPXIVKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does DBCO-Maleimide facilitate dual functionalization of biomolecules?
A: this compound is a heterobifunctional crosslinker that enables the attachment of two different functional groups to a biomolecule. [, ] It achieves this through its two reactive groups:
Q2: Can you provide an example of how this compound was successfully employed in a research setting according to the provided papers?
A: In one of the studies, researchers used this compound to create a dual-functionalized cyclic peptide. [] They first synthesized a building block containing a DOTA chelator (for radionuclide attachment) linked to DBCO. Separately, a cyclic peptide with a thiolated linker was synthesized. Reacting the this compound building block with the thiolated peptide via a thiol-maleimide reaction resulted in a dual-functionalized peptide. This peptide could then be radiolabeled with [111In]InCl3 for potential use in imaging and therapeutic applications. This study highlights the utility of this compound in efficiently creating dual-functionalized biomolecules for research purposes.
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